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For Immediate Release

[CITY, State] – [Date] – As the demand for natural, high-intensity sweeteners continues to

surge, food scientists and product developers are increasingly turning to novel compounds that

deliver a sugar-like taste without the calories. Among these, Siamenoside I, a mogroside

extracted from the monk fruit (Siraitia grosvenorii), has garnered significant attention for its

potent sweetness and favorable taste profile. To aid researchers, scientists, and drug

development professionals in harnessing the potential of this promising sweetener, this

document provides detailed application notes and standardized protocols for the sensory

evaluation of Siamenoside I's sweetness profile.

Siamenoside I stands out as the sweetest among all mogrosides, boasting a sweetness

potency approximately 563 times that of a 5% sucrose solution.[1] Its clean taste profile, with

potentially reduced bitterness and sweetness linger compared to other natural sweeteners,

makes it an attractive ingredient for a wide range of food, beverage, and pharmaceutical

applications.[2]

Application Notes
Siamenoside I's high sweetness intensity and favorable sensory characteristics make it a

versatile ingredient. In beverage applications, such as cola and lemon-lime sparkling drinks, a

concentration of around 600 ppm has been shown to provide a sweetness equivalent to 10%
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sucrose, with a taste profile characterized by reduced bitterness and a cleaner finish compared

to other mogrosides like Mogroside V and even some steviol glycosides like Rebaudioside M.

[2]

Due to its potent sweetness, precise measurement and homogenous dispersion are critical

during formulation. It is recommended to prepare a stock solution of Siamenoside I to ensure

accurate dosing. The stability of Siamenoside I in various food matrices and processing

conditions should be evaluated on a case-by-case basis to ensure optimal performance.

Sensory Evaluation Protocols
To comprehensively characterize the sweetness profile of Siamenoside I, a combination of

sensory evaluation techniques is recommended. These protocols are designed to provide

quantitative and qualitative data on its sweetness intensity, temporal profile, and potential off-

tastes.

I. Determination of Sweetness Equivalence
Objective: To determine the concentration of Siamenoside I that provides the same sweetness

intensity as a reference sucrose solution.

Protocol:

Panelist Selection and Training:

Select 10-12 trained sensory panelists with demonstrated ability to discriminate sweetness

intensities.

Familiarize panelists with the sensory attributes of high-intensity sweeteners and the rating

scale during training sessions.

Sample Preparation:

Prepare a series of Siamenoside I solutions in purified, deionized water at varying

concentrations (e.g., 100, 200, 300, 400, 500 ppm).

Prepare a reference sucrose solution at a concentration relevant to the intended

application (e.g., 5% or 10% w/v).
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Present all samples at room temperature in coded, opaque cups.

Evaluation Procedure:

Employ a paired comparison or a ranking test.

For paired comparison, present panelists with the sucrose reference and one

Siamenoside I sample at a time and ask them to identify which is sweeter.

For ranking, present multiple Siamenoside I samples and the sucrose reference, and ask

panelists to rank them in order of sweetness intensity.

Panelists should rinse their mouths with purified water between samples.

Data Analysis:

Calculate the concentration of Siamenoside I that is perceived as equally sweet to the

sucrose reference. This is the sucrose equivalence value (SEV).

II. Quantitative Descriptive Analysis (QDA)
Objective: To develop a comprehensive sensory profile of Siamenoside I, quantifying various

taste and aftertaste attributes.

Protocol:

Panelist Training and Lexicon Development:

Utilize a trained panel of 10-12 individuals.

In initial sessions, present panelists with a range of sweeteners (including sucrose,

Siamenoside I, and other relevant sweeteners) to develop a consensus lexicon of

sensory attributes.

Key descriptors may include: sweetness, bitterness, metallic taste, licorice/herbal notes,

astringency, and aftertastes (e.g., sweet linger, bitter linger).

Sample Preparation:
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Prepare solutions of Siamenoside I at concentrations determined from the sweetness

equivalence test to match specific sucrose concentrations (e.g., 5% and 10% SEV).

Include a sucrose control at the corresponding concentration.

Evaluation Procedure:

Present samples one at a time in a randomized order.

Panelists rate the intensity of each sensory attribute on a structured line scale (e.g., a 15-

cm line scale anchored with "none" and "very intense").

Data Analysis:

Analyze the data using analysis of variance (ANOVA) to identify significant differences in

attribute intensities between Siamenoside I and sucrose.

Visualize the results using spider web plots to compare the sensory profiles.

III. Time-Intensity (TI) Analysis
Objective: To characterize the temporal profile of Siamenoside I's sweetness, including its

onset, duration, and extinction.

Protocol:

Panelist Training:

Train panelists on the TI evaluation procedure using a computerized data collection

system. Panelists will track the perceived intensity of a single attribute (sweetness) over

time.

Sample Preparation:

Prepare Siamenoside I and sucrose solutions at equi-sweet concentrations.

Evaluation Procedure:
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Panelists take a defined volume of the sample into their mouths, start the data collection,

hold the sample for a few seconds, expectorate, and continue to rate the intensity of

sweetness until it is no longer perceptible.

The evaluation period typically lasts for 60-180 seconds.

Data Analysis:

Generate time-intensity curves for each panelist and an average curve for each sample.

Extract key parameters from the curves:

Imax: Maximum intensity of sweetness.

Tmax: Time to reach maximum intensity (onset).

Tdur: Total duration of sweetness perception.

Area under the curve (AUC): Total perceived sweetness.

Data Presentation
The following tables provide a framework for summarizing the quantitative data obtained from

the sensory evaluation protocols.

Table 1: Sweetness Equivalence of Siamenoside I

Sucrose Reference
Concentration (% w/v)

Equivalent Siamenoside I
Concentration (ppm)

Relative Sweetness (x
Sucrose)

5% [Insert experimental data] 563[1]

10% 600[2]
[Calculate from experimental

data]

Table 2: Quantitative Descriptive Analysis of Siamenoside I vs. Sucrose (at 10% SEV)
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Sensory Attribute
Siamenoside I (600 ppm) -
Mean Intensity Score

Sucrose (10%) - Mean
Intensity Score

Sweetness [Insert experimental data] [Insert experimental data]

Bitterness
[Insert experimental data,

expected to be low][2]

[Insert experimental data,

expected to be very low]

Metallic Taste [Insert experimental data] [Insert experimental data]

Licorice/Herbal Note [Insert experimental data] [Insert experimental data]

Sweet Linger
[Insert experimental data,

expected to be low][2]
[Insert experimental data]

Bitter Linger [Insert experimental data] [Insert experimental data]

Table 3: Time-Intensity Parameters of Siamenoside I vs. Sucrose (at 10% SEV)

Parameter Siamenoside I (600 ppm) Sucrose (10%)

Imax (Maximum Intensity) [Insert experimental data] [Insert experimental data]

Tmax (Time to Max, seconds) [Insert experimental data] [Insert experimental data]

Tdur (Total Duration, seconds) [Insert experimental data] [Insert experimental data]

AUC (Area Under Curve) [Insert experimental data] [Insert experimental data]

Mandatory Visualizations
Sweet Taste Signaling Pathway
The sensation of sweetness from molecules like Siamenoside I is initiated by their interaction

with specific G-protein coupled receptors on the surface of taste cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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